

PROTAC ATR degrader-2 solubility and preparation for experiments

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Compound of Interest

Compound Name: PROTAC ATR degrader-2

Cat. No.: B12364577

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Application Notes and Protocols for PROTAC ATR Degrader-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC ATR degrader-2, also known as Compound 8i, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein.^{[1][2][3][4]} ATR is a critical serine/threonine-protein kinase involved in the DNA damage response (DDR) pathway, playing a central role in maintaining genome integrity. By hijacking the cell's ubiquitin-proteasome system, **PROTAC ATR degrader-2** offers a novel therapeutic strategy for targeting ATR-dependent signaling pathways in cancer. This document provides detailed application notes and protocols for the solubility and preparation of **PROTAC ATR degrader-2** for various in vitro experiments.

Mechanism of Action

PROTAC ATR degrader-2 is a heterobifunctional molecule composed of a ligand that binds to the ATR protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN), through its lenalidomide component.^[1] This ternary complex formation (ATR-PROTAC-CRBN) facilitates the ubiquitination of ATR, marking it for degradation by the 26S

proteasome. The degradation of ATR disrupts the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.

Data Presentation

Biological Activity

Cell Line	IC50 (Cell Growth Inhibition)	DC50 (ATR Degradation)	Reference
MV-4-11 (AML)	Not Reported	22.9 nM	[1][2][3]
MOLM-13 (AML)	Not Reported	34.5 nM	[1][2][3]

Solubility and Preparation of Stock Solutions

The solubility of PROTACs can be challenging due to their high molecular weight and hydrophobicity. While specific solubility data for **PROTAC ATR degrader-2** is not publicly available, the following protocol is based on general guidelines for similar compounds.

Recommended Solvent: Dimethyl sulfoxide (DMSO)

Protocol for Preparing a 10 mM Stock Solution:

- **Equilibrate:** Allow the vial of powdered **PROTAC ATR degrader-2** to reach room temperature before opening to prevent moisture condensation.
- **Weighing:** Accurately weigh the desired amount of the compound using a calibrated analytical balance in a sterile microcentrifuge tube.
- **Dissolution:** Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
- **Mixing:** Vortex the solution vigorously for 1-2 minutes.
- **Sonication (if necessary):** If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

- Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Note: The final concentration of DMSO in cell culture media should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Protocols

Western Blotting for ATR Degradation

This protocol provides a method to assess the degradation of ATR protein in cells treated with **PROTAC ATR degrader-2**.

Materials:

- Cell line of interest (e.g., MV-4-11, MOLM-13)
- Complete cell culture medium
- **PROTAC ATR degrader-2** stock solution (10 mM in DMSO)
- Phosphate-Buffered Saline (PBS), ice-cold
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer (4x)
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies:
 - Anti-ATR antibody (e.g., dilution 1:1000)[5][6]

- Anti- β -actin antibody (loading control; e.g., dilution 1:1000 - 1:10000)[7][8][9][10][11]
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Seeding: Seed cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
- Compound Treatment: The following day, treat the cells with a serial dilution of **PROTAC ATR degrader-2** (e.g., 1, 10, 100, 1000 nM) for a specified duration (e.g., 12, 24, or 48 hours).[12] Include a vehicle control (DMSO) at the same final concentration.
- Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, and scrape the cells.
- Lysate Collection: Transfer the cell lysates to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes with occasional vortexing.
- Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
- Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
- SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ATR antibody overnight at 4°C.

- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
- Re-probing for Loading Control: If necessary, strip the membrane and re-probe with the anti- β -actin antibody to confirm equal protein loading.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of **PROTAC ATR degrader-2** on cell proliferation and viability.

Materials:

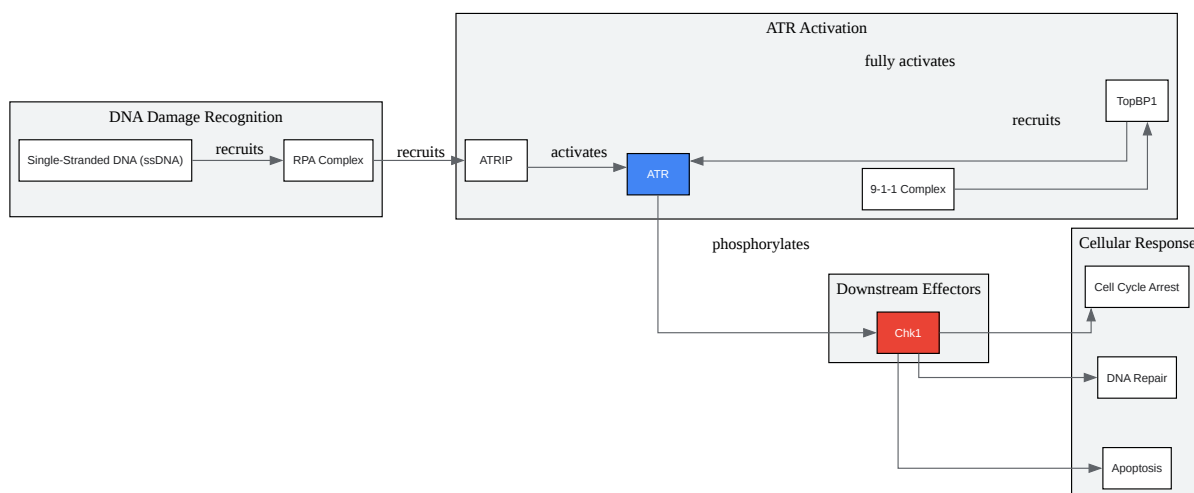
- Cell line of interest
- Complete cell culture medium
- 96-well plates (clear for MTT, opaque for CellTiter-Glo®)
- **PROTAC ATR degrader-2** stock solution (10 mM in DMSO)
- MTT reagent (5 mg/mL in PBS) and solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) OR CellTiter-Glo® Luminescent Cell Viability Assay kit
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of medium.[\[13\]](#)
- Compound Treatment: After 24 hours, treat the cells with a serial dilution of **PROTAC ATR degrader-2**. Include a vehicle control (DMSO).
- Incubation: Incubate the plate for the desired time (e.g., 72 hours).[\[14\]](#)

- Assay:
 - For MTT Assay: Add 10 μ L of MTT reagent to each well and incubate for 2-4 hours at 37°C.[\[15\]](#) Then, add 100 μ L of solubilization solution and mix to dissolve the formazan crystals.[\[15\]](#)
 - For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix for 2 minutes and incubate for 10 minutes at room temperature.[\[16\]](#)
- Measurement:
 - MTT: Measure the absorbance at 570 nm.
 - CellTiter-Glo®: Measure the luminescence.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

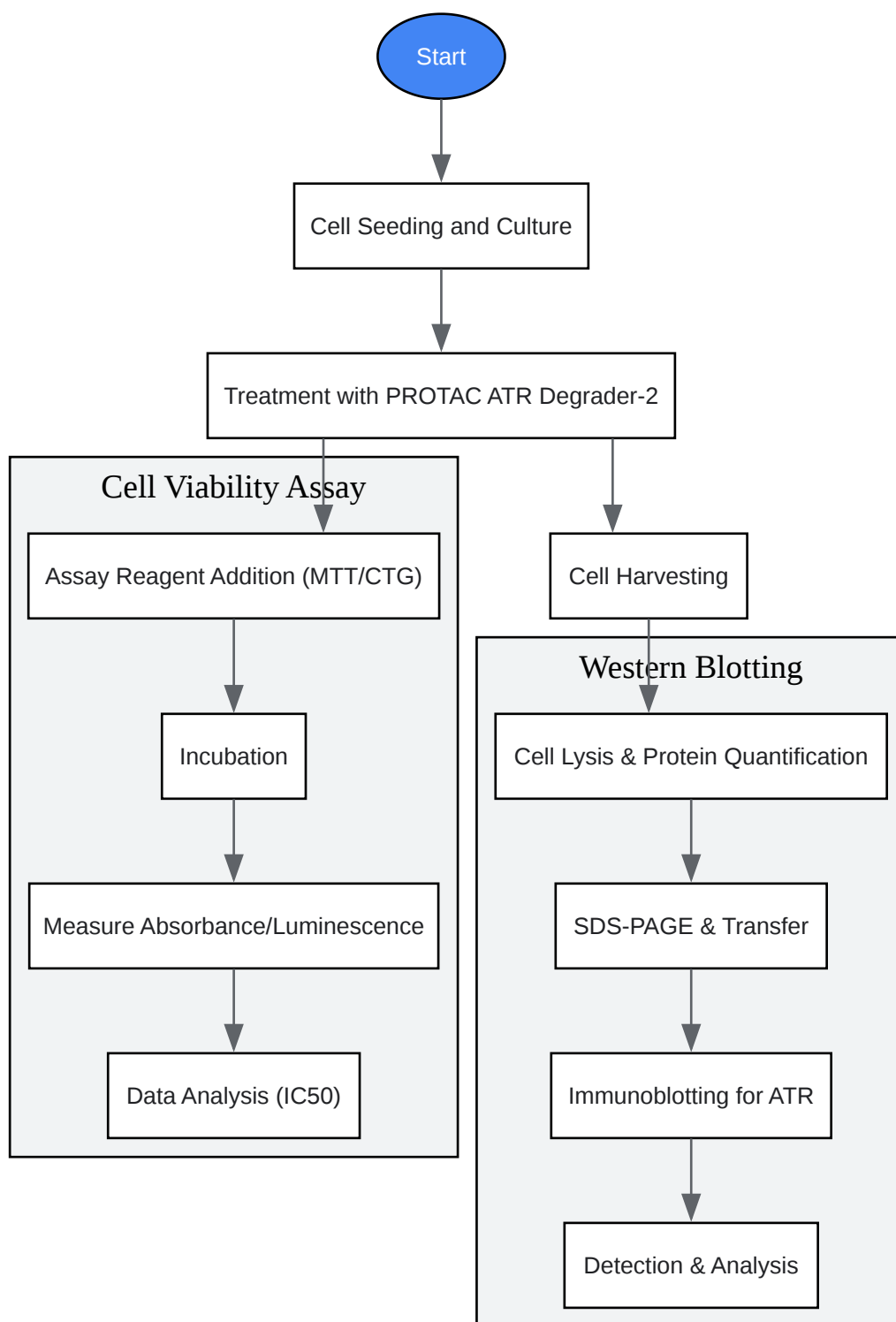
Visualizations



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Caption: ATR Signaling Pathway in Response to DNA Damage.

Caption: Mechanism of Action of **PROTAC ATR Degradar-2**.



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Caption: General Experimental Workflow for Evaluating **PROTAC ATR Degrader-2**.

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